molecular formula C42H78N2O5 B13775117 2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) CAS No. 67952-92-5

2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)

Cat. No.: B13775117
CAS No.: 67952-92-5
M. Wt: 691.1 g/mol
InChI Key: JWJIIBQZLOAOEQ-KERQWJGTSA-N
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Description

2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) is a complex organic compound with the molecular formula C42H78N2O5 and a molar mass of 691.07912 g/mol . This compound is known for its unique structure, which includes an imidazole ring and an oleate ester, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) typically involves the reaction of heptadecenyl imidazole with oleic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, while reduction reactions produce reduced derivatives.

Scientific Research Applications

2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) involves its interaction with specific molecular targets and pathways. The imidazole ring plays a crucial role in binding to target molecules, while the oleate ester enhances the compound’s solubility and bioavailability. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) is unique due to its combination of an imidazole ring and an oleate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

67952-92-5

Molecular Formula

C42H78N2O5

Molecular Weight

691.1 g/mol

IUPAC Name

2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl (Z)-octadec-9-enoate;2-hydroxyacetic acid

InChI

InChI=1S/C40H74N2O2.C2H4O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-36-42(39)37-38-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;3-1-2(4)5/h18,20,31,33H,3-17,19,21-30,32,34-38H2,1-2H3;3H,1H2,(H,4,5)/b20-18-,33-31+;

InChI Key

JWJIIBQZLOAOEQ-KERQWJGTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC.C(C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CC1=NCCN1CCOC(=O)CCCCCCCC=CCCCCCCCC.C(C(=O)O)O

Origin of Product

United States

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